molecular formula C15H21N3O4 B3196579 (R)-tert-Butyl 3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate CAS No. 1000370-76-2

(R)-tert-Butyl 3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate

Cat. No.: B3196579
CAS No.: 1000370-76-2
M. Wt: 307.34 g/mol
InChI Key: OYKVDHNZFSJFAJ-LLVKDONJSA-N
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Description

(R)-tert-Butyl 3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate (CAS 1000370-76-2) is a chiral pyrrolidine derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a molecular weight of 307.35 g/mol and a molecular formula of C15H21N3O4 . Its structure incorporates a stereospecific (R) configuration and a nitro-aromatic system, which can serve as a versatile synthetic intermediate or a building block for the development of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and provides a handle for further synthetic manipulation. Researchers may utilize this chemical in exploring new reaction pathways, developing enzyme inhibitors, or creating targeted molecular libraries. This product is intended for research and development purposes in a controlled laboratory environment. It is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3R)-3-(2-nitroanilino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-9-8-11(10-17)16-12-6-4-5-7-13(12)18(20)21/h4-7,11,16H,8-10H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKVDHNZFSJFAJ-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-tert-Butyl 3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate, also known by its CAS number 170017-73-9, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N3O4C_{15}H_{21}N_{3}O_{4}. The compound features a pyrrolidine ring substituted with a nitrophenyl group, which is crucial for its biological activity.

PropertyValue
CAS Number170017-73-9
Molecular Weight307.35 g/mol
StructureChemical Structure

Antibacterial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, related compounds have shown minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli ranging from 3.12 to 12.5 μg/mL, suggesting that modifications to the pyrrolidine structure can enhance antibacterial efficacy .

Case Study:
In a comparative study, a series of pyrrole derivatives were synthesized and tested for their antibacterial activity. The compound exhibited an MIC value comparable to established antibiotics like ciprofloxacin, indicating its potential as a lead compound for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in the nitrophenyl group or modifications to the pyrrolidine ring can significantly affect binding affinity and potency against bacterial targets.

Research has demonstrated that specific substitutions on the phenylene ring enhance the compound's ability to inhibit key bacterial enzymes, making it a candidate for further optimization in drug design .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with bacterial cell membranes or specific enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

  • Molecular Formula : C₂₀H₂₈IN₃O₄
  • Key Features: Contains a pyridinyloxymethyl group instead of the nitrophenylamino substituent.
  • Applications : Likely used in medicinal chemistry as a halogenated intermediate for targeted drug discovery .

(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (CAS: 147081-49-0)

  • Molecular Formula : C₉H₁₈N₂O₂
  • Key Features : Lacks the nitrophenyl group, simplifying the structure. The free amine at the 3-position makes it a versatile chiral building block for peptide and protease inhibitor synthesis.
  • Applications : Widely employed in asymmetric synthesis for pharmaceuticals, such as HIV protease inhibitors .

tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate

  • Molecular Formula : C₁₈H₂₆N₂O₃
  • Key Features: Contains a stereochemically complex (2R,5S) configuration and a pyridinyloxymethyl group.
  • Synthesis : Prepared via nucleophilic substitution using cesium carbonate and DMSO, highlighting distinct reaction conditions compared to the target compound .

(R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate (CAS: 392338-15-7)

  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Key Features : Features a methyl carbamate group instead of the nitroaniline substituent. The reduced steric bulk may enhance solubility in polar solvents.
  • Applications : Used in peptide modification and as a precursor for N-alkylated pyrrolidines .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Applications
This compound C₁₅H₂₁N₃O₄ 307.35 2-Nitrophenylamino, Boc (R) Pharmaceutical intermediate
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₂₀H₂₈IN₃O₄ 501.36 Iodo, Methoxypyridinyloxy, Boc Not specified Cross-coupling reactions
(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate C₉H₁₈N₂O₂ 186.25 Free amine, Boc (R) Chiral building block
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate C₁₈H₂₆N₂O₃ 318.41 Methylpyridinyloxy, Boc (2R,5S) Stereochemical studies

Key Differences and Implications

Substituent Effects: The 2-nitrophenylamino group in the target compound provides a site for reduction to form aryl amines, enabling downstream derivatization (e.g., amide coupling) . In contrast, analogs like the iodo-methoxypyridine derivative are tailored for halogen-based coupling reactions . The absence of the nitro group in (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate simplifies its reactivity, making it more suitable for direct peptide bond formation .

Stereochemical Complexity :

  • The (2R,5S) configuration in the methylpyridinyloxy analog introduces steric and electronic effects that influence enantioselectivity in catalytic processes, a feature absent in the racemization-prone target compound .

Synthetic Utility: The Boc-protected amine in the target compound enhances stability during multi-step syntheses, whereas the free amine in (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate allows for immediate functionalization without deprotection .

Q & A

Q. What are the key synthetic routes for preparing (R)-tert-Butyl 3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate?

The synthesis typically involves functionalizing the pyrrolidine ring with a 2-nitrophenylamino group. A common approach includes:

  • Step 1 : Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group.
  • Step 2 : Introduction of the 2-nitrophenylamino moiety via nucleophilic substitution or coupling reactions under basic conditions (e.g., potassium carbonate in DMF) .
  • Step 3 : Purification using column chromatography and verification via NMR or LC-MS .

Q. How is the stereochemical integrity of the (R)-configuration maintained during synthesis?

Chiral resolution or asymmetric synthesis techniques are employed. For example, chiral tert-butyl esters (e.g., tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate) can serve as precursors, with stereospecific reactions ensuring retention of the R-configuration. Polarimetric analysis and chiral HPLC are critical for confirming enantiomeric purity .

Q. What spectroscopic methods are used to characterize this compound?

  • NMR : ¹H and ¹³C NMR identify proton environments and confirm substitution patterns (e.g., aromatic protons from the 2-nitrophenyl group at δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions, as demonstrated in structurally related tert-butyl piperidine carboxylates .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at ~350.15 g/mol) .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Moderately soluble in DMSO and dichloromethane; poorly soluble in water. Hydrochloride salt formation enhances aqueous solubility for biological assays .
  • Stability : The Boc group is stable under basic conditions but cleaved by strong acids (e.g., TFA). Store at –20°C under inert gas to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

Discrepancies often arise from reaction optimization factors:

  • Catalyst Selection : Use of DMAP or triethylamine improves acylation efficiency .
  • Temperature Control : Reactions at 0–20°C minimize side products during sulfonylation steps .
  • Scale-Up Adjustments : Industrial methods (e.g., continuous flow reactors) enhance reproducibility for multi-gram syntheses .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

Density Functional Theory (DFT) calculations model electron density distribution, identifying reactive sites (e.g., the pyrrolidine nitrogen and nitro group). Molecular docking studies further predict interactions with biological targets like kinases .

Q. How does the 2-nitrophenyl group influence biological activity compared to other aryl substituents?

The nitro group enhances electron-withdrawing effects, stabilizing charge-transfer complexes with proteins. Comparative studies with chloro- or fluoro-substituted analogs show:

  • Higher Binding Affinity : Nitro derivatives exhibit stronger inhibition of kinase targets (IC₅₀ ~0.5 µM vs. ~2 µM for chloro analogs) .
  • Metabolic Stability : Nitro groups reduce oxidative metabolism in liver microsome assays .

Q. What strategies mitigate racemization during derivatization reactions?

  • Low-Temperature Reactions : Conduct acylations below 0°C to preserve stereochemistry .
  • Protecting Group Choice : Bulky groups (e.g., Boc) sterically hinder racemization at the pyrrolidine chiral center .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired enantiomers .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

StepReagents/ConditionsYieldPurity (HPLC)
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 0°C85%≥98%
Nitrophenyl Coupling2-Nitroaniline, K₂CO₃, DMF, 60°C72%95%
PurificationSilica gel (EtOAc/hexane 3:7)99%

Table 2 : Comparative Biological Activity of Analogous Compounds

CompoundTarget (Kinase)IC₅₀ (µM)Metabolic Stability (t₁/₂, min)
This compound PI3Kδ0.4845
3-Chlorophenyl analogPI3Kδ2.128
4-Fluorophenyl analogPI3Kδ1.732

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-tert-Butyl 3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate
Reactant of Route 2
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(R)-tert-Butyl 3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate

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